(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide is a chemical compound classified as an antibacterial agent, particularly within the oxazolidinone class. It is structurally related to linezolid, a well-known antibiotic used to treat infections caused by Gram-positive bacteria. The compound's molecular formula is , and it has a molecular weight of approximately 311.35 g/mol .
The synthesis of (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide involves several steps that include the formation of key intermediates. A notable method described in the literature involves the use of tetrahydrofuran or dioxane as solvents, with sodium hydride serving as a base. The reaction typically occurs at temperatures ranging from -15°C to room temperature .
The molecular structure of (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide features a morpholine ring, a fluorinated phenyl group, and an acetamide functional group.
CC(=O)NC[C@@H](O)CNc1ccc(N2CCOCC2)c(F)c1
InChI=1S/C15H22FN3O3/c1-11(20)19(10-13(21)9-17)12-2-3-15(14(16)8-12)18-4-6-22-7-5-18
This structure indicates the presence of chiral centers, which contribute to the compound's pharmacological properties .
(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide participates in various chemical reactions typical for amides and oxazolidinones.
The mechanism of action for (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide is similar to that of other oxazolidinones. It primarily inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide has significant applications in scientific research, particularly in microbiology and pharmacology.
This comprehensive analysis highlights the importance and multifaceted nature of (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide in both research and potential therapeutic contexts.
(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide is a chiral organic compound with specific stereochemical and structural features that define its biochemical behavior. The compound belongs to the class of substituted acetamides featuring a morpholine ring and a fluorophenyl moiety, conferring unique physicochemical properties. Its systematic IUPAC name reflects the precise arrangement of functional groups: N-[(2S)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide, explicitly indicating the (S)-configuration at the chiral center [1] [5].
The molecular formula is C₁₅H₂₂FN₃O₃, with a molecular weight of 311.35 g/mol, as consistently reported across chemical suppliers and databases [1] [3] [4]. The SMILES notation (CC(=O)NCC@@HCNc1ccc(N2CCOCC2)c(F)c1) encodes the stereospecific (S)-configuration at the hydroxypropyl carbon atom, a critical detail distinguishing it from its (R)-enantiomer [1] [4]. This compound is closely related to Linezolid synthetic pathways but represents a distinct chemical entity with its own stereochemical identity. Common synonyms include (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide and N-[(2S)-3-(3-fluoro-4-morpholin-4-ylanilino)-2-hydroxypropyl]acetamide [1] [5].
Table 1: Comparative Chemical Identifiers of (S)- and (R)-Enantiomers
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Number | 1561176-27-9 [1] [4] [5] | 333753-67-6 [3] |
Molecular Formula | C₁₅H₂₂FN₃O₃ | C₁₅H₂₂FN₃O₃ |
Molecular Weight | 311.35 g/mol | 311.35 g/mol |
Primary Role | Reference Standard | Linezolid Impurity (PNU140155) [3] |
SMILES Notation | CC(=O)NCC@@HCNc1ccc(N2CCOCC2)c(F)c1 | CC(=O)NCC@HCNc1ccc(N2CCOCC2)c(F)c1 |
The historical development of (S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide is intrinsically linked to the pharmaceutical development of the antibacterial drug Linezolid (Zyvox®). Linezolid, a synthetic oxazolidinone antibiotic, was first patented by Pharmacia & Upjohn (US5688792 in 1997) and later approved for clinical use in 2000 [6]. During the optimization of Linezolid’s synthetic routes, several intermediates and structurally related compounds were identified, including the title compound. This (S)-enantiomer emerged as a distinct chemical entity during efforts to refine stereoselective synthesis pathways for Linezolid and its analogs [6].
Early synthetic approaches to Linezolid involved multi-step processes starting from 3-fluoro-4-morpholinoaniline, with key intermediates including azide compounds (III) and phthalimide derivatives (IV) [6]. The compound in focus likely originated as a strategic intermediate or a reference standard in the chiral resolution of Linezolid precursors. Its specific stereochemistry became a point of interest when researchers recognized the profound impact of chirality on the biological activity of oxazolidinone derivatives. While the (R)-enantiomer of related compounds was explicitly identified as "Linezolid Impurity 5" (PNU140155) [3], the (S)-configured analog was characterized as a stable reference material for analytical and synthetic applications [1] [5].
The compound remains significant in pharmaceutical research as a high-purity standard for quality control in Linezolid manufacturing. Its commercial availability through specialty chemical suppliers (e.g., LGC Standards, Clearsynth) underscores its role in modern analytical chemistry [1] [5]. Unlike bulk pharmaceuticals, this compound is typically produced on a custom synthesis basis due to specialized demand, reflecting its niche application in ensuring stereochemical purity in antibacterial drug production [1] [5].
(S)-N-(3-((3-Fluoro-4-morpholinophenyl)amino)-2-hydroxypropyl)acetamide is pharmacologically classified as a chiral synthetic intermediate or reference standard within the broader oxazolidinone class. While not itself an approved therapeutic agent, its structural and mechanistic relevance derives from its relationship to Linezolid (C₁₆H₂₀FN₃O₄), a prototypical oxazolidinone antibiotic [6]. Linezolid exerts its antibacterial effects by inhibiting bacterial protein synthesis through binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the initiation complex [6].
The compound’s core structure contains key pharmacophoric elements characteristic of oxazolidinone antibiotics:
As an (S)-configured analog of Linezolid’s early-stage intermediate, this compound serves primarily as a research tool for studying structure-activity relationships (SAR) in novel oxazolidinone development. Its therapeutic relevance is indirect but substantial, as it enables:
Table 2: Key Physicochemical and Functional Properties
Property | Specification | Significance |
---|---|---|
Melting Point | Not explicitly reported (R-analog: 125–127°C) [3] | Indicates purity and crystallinity |
Solubility | Slight solubility in DMSO, methanol, chloroform [3] | Determines analytical and reaction solvent systems |
Storage Conditions | -20°C (long-term) [1] [4] | Maintains stereochemical and chemical stability |
Bioactivity Role | Intermediate/Impurity Profile Reference | Ensures quality control in antibiotic manufacturing |
While the compound itself lacks direct therapeutic indications, its value resides in enabling the production and quality assurance of clinically essential oxazolidinone antibiotics. Its study contributes to overcoming synthetic challenges associated with stereoselective pharmaceutical manufacturing, particularly in developing next-generation agents against drug-resistant bacterial strains [5] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: